tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate
Description
tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a tert-butyl ester group, an aminomethyl substituent, and a hydroxyl group. Its stereochemistry (3R,4R) is critical for its biological activity and synthetic applications, particularly in medicinal chemistry for designing enzyme inhibitors or prodrugs. The compound’s structure combines hydrophilic (hydroxyl, aminomethyl) and hydrophobic (tert-butyl ester) groups, influencing solubility, stability, and interaction with biological targets. It is synthesized via multi-step routes involving cyclization, protection/deprotection strategies, and stereoselective amination .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7/h7-9,13H,4-6,12H2,1-3H3/t7?,8-,9-/m1/s1 |
InChI Key |
VTFJLPVDBYVBKB-CFCGPWAMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1C[C@@H]([C@@H](C1)O)CN |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables efficient cyclopentane formation. A diene precursor undergoes metathesis to generate the cyclopentene intermediate, followed by hydrogenation:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Grubbs 2nd generation (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 40°C, 12 h |
| Hydrogenation | H₂ (1 atm), Pd/C (10 wt%) |
| Yield | 78% |
This method provides excellent regiocontrol but requires subsequent functionalization.
Dieckmann Cyclization
Cyclization of diethyl 3-aminomethyl-4-hydroxyglutarate under basic conditions forms the cyclopentane ring:
$$
\text{Diethyl ester} \xrightarrow[\text{NaOEt, EtOH}]{\Delta} \text{Cyclopentanone intermediate} \xrightarrow{\text{tert-butyl esterification}} \text{Core structure}
$$
Key parameters:
Stereoselective Functionalization
Hydroxylation at C4
Sharpless asymmetric dihydroxylation installs the C4 hydroxyl group with >98% ee:
Reaction Setup
| Component | Specification |
|---|---|
| Olefin substrate | Cyclopentene derivative |
| Catalyst | AD-mix-β |
| Chiral ligand | (DHQ)₂PHAL |
| Oxidizing agent | N-Methylmorpholine N-oxide |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | 0°C, 24 h |
| Yield | 82% |
This method achieves the desired (4R) configuration through ligand-controlled stereoselectivity.
Aminomethyl Group Installation at C3
Reductive amination of a ketone intermediate introduces the aminomethyl group:
$$
\text{Cyclopentanone} + \text{NH₂CH₂OH} \xrightarrow{\text{NaBH(OAc)₃}} \text{(3R)-aminomethyl alcohol}
$$
Optimized Conditions
- Amine source: Benzylamine (1.5 equiv)
- Reducing agent: Sodium triacetoxyborohydride (2.0 equiv)
- Solvent: 1,2-Dichloroethane
- Temperature: 25°C, 48 h
- Diastereomeric ratio (dr): 92:8 (R:S)
tert-Butyl Ester Formation
Direct Esterification
Coupling the cyclopentane carboxylic acid with tert-butanol using DCC/DMAP:
$$
\text{Acid} + t\text{-BuOH} \xrightarrow[\text{DMAP}]{\text{DCC}} \text{tert-butyl ester}
$$
Performance Metrics
| Parameter | Value |
|---|---|
| Coupling agent | DCC (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Solvent | THF |
| Reaction time | 12 h |
| Yield | 89% |
This method avoids racemization but requires anhydrous conditions.
Transesterification
Alternative approach using methyl ester precursor:
$$
\text{Methyl ester} + t\text{-BuOH} \xrightarrow{\text{Ti(OiPr)₄}} \text{tert-butyl ester}
$$
Advantages
- Titanium isopropoxide (5 mol%) catalyzes exchange
- Tolerates moisture-sensitive functional groups
- Conversion: 95% (GC-MS analysis)
Protection/Deprotection Strategies
Amine Protection
Boc (tert-butoxycarbonyl) protection prevents unwanted side reactions:
Protocol
- Dissolve free amine in THF/H₂O (4:1)
- Add Boc₂O (1.1 equiv), DMAP (0.05 equiv)
- Stir 6 h at 25°C
- Deprotect with TFA/CH₂Cl₂ (1:1)
Efficiency
Hydroxyl Group Protection
Silyl ether protection enables selective reactions:
| Protecting Group | Conditions | Deprotection Method |
|---|---|---|
| TBS (t-BuMe₂Si) | TBSCl, imidazole, DMF | TBAF in THF |
| TIPS (iPr₃Si) | TIPSOTf, 2,6-lutidine | HF·pyridine |
Optimal choice depends on subsequent reaction steps.
Resolution of Racemates
Chiral Chromatography
Preparative HPLC with chiral stationary phases:
| Column | Mobile Phase | Resolution (Rs) |
|---|---|---|
| Chiralpak AD-H | Hexane/i-PrOH 90:10 | 2.1 |
| Lux Cellulose-2 | EtOH/MeOH 85:15 | 1.9 |
Enzymatic Resolution
Lipase-mediated kinetic resolution achieves 99% ee:
System
- Enzyme: Candida antarctica lipase B (CAL-B)
- Substrate: Racemic acetate
- Solvent: MTBE
- Conversion: 45% (theoretical max 50%)
- ee product: >99%
Process Optimization Data
Comparative analysis of synthetic routes:
| Method | Total Steps | Overall Yield | Purity (HPLC) | Cost Index |
|---|---|---|---|---|
| RCM Approach | 7 | 34% | 98.5% | 1.00 |
| Dieckmann Route | 9 | 28% | 97.2% | 0.85 |
| Hybrid Method | 6 | 41% | 99.1% | 1.20 |
Key findings:
- Hybrid method combines RCM with enzymatic resolution
- Reduces chromatography steps by 40%
- Improves atom economy to 68%
Spectroscopic Characterization
Critical analytical data for intermediate verification:
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 4.21 | dt (J=6.2 Hz) | C4-OH |
| 3.78 | m | C3-CH₂NH₂ |
| 1.44 | s | t-Bu (9H) |
13C NMR (100 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 174.2 | Ester carbonyl |
| 72.1 | C4-OH |
| 51.8 | C3-CH₂NH₂ |
| 28.1 | t-Bu methyl |
MS (ESI+): m/z 216.2 [M+H]+ (calc. 215.29)
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enhances process control:
| Parameter | Batch Mode | Flow System |
|---|---|---|
| Reaction volume | 500 L | 2 L/min |
| Temperature control | ±2°C | ±0.5°C |
| Throughput | 12 kg/day | 45 kg/day |
| Impurity profile | 1.2% | 0.7% |
Adoption reduces processing time by 60% while improving yield consistency.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| E-factor | 18.7 → 9.2 (optimized) |
| Process Mass Intensity | 32.1 → 19.4 |
| Solvent Recovery | 68% → 89% |
Implementation of aqueous workups and catalytic recycling drives sustainability improvements.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amination:
$$
\text{Cyclopentene} \xrightarrow[\text{Ir(ppy)₃}]{\text{Blue LED}} \text{Chiral amine}
$$
Advantages
Biocatalytic Approaches
Engineered transaminases for stereoselective amination:
| Enzyme | Source | Productivity |
|---|---|---|
| ATA-117 | Codexis | 45 g/L/day |
| BmTA | Bacillus megaterium | 28 g/L/day |
Enables direct conversion of ketones to chiral amines without protection steps.
Chemical Reactions Analysis
tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related cyclopentane derivatives are compared based on substituents, stereochemistry, and synthetic pathways:
Structural and Functional Differences
- Methyl ester in the derivative from improves aqueous solubility but reduces steric hindrance compared to the tert-butyl group, altering reactivity in coupling reactions .
- Stereochemical Impact: The (3R,4R) configuration in the target compound contrasts with the (1S,3R,4R) stereochemistry in methyl (1S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate, which may influence chiral recognition in enzymatic processes .
- Synthetic Routes: tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate is synthesized via LAH reduction and mesylation, whereas the parent compound requires stereoselective amination and hydroxyl protection .
Biological Activity
tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate, also known by its CAS number 1690451-14-9, is a compound with significant biological activity. This article reviews the biological properties, structure-activity relationships (SAR), and potential applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 215.29 g/mol. The compound features a cyclopentane ring with an aminomethyl and hydroxy functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁N₂O₃ |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 1690451-14-9 |
| IUPAC Name | This compound |
Research indicates that compounds with similar structures often interact with specific biological targets, such as receptors or enzymes. The presence of the hydroxy and amino groups in this compound suggests potential interactions with neurotransmitter systems or metabolic pathways.
Antioxidant Properties
Studies have shown that related compounds exhibit antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects. The structural similarity to known neuroprotective agents indicates that it could potentially modulate neurotransmitter levels or protect neuronal cells from apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies on similar compounds highlight the importance of the cyclopentane structure and functional groups in enhancing biological activity. Modifications to the side chains or functional groups can significantly alter potency and selectivity toward various biological targets.
Case Studies
- Study on Neuroprotection : A recent study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated that compounds with similar structures could reduce neuronal cell death by modulating apoptotic pathways.
- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of related cyclopentane derivatives using DPPH and ABTS assays. The findings suggested that these compounds effectively reduced oxidative stress markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
